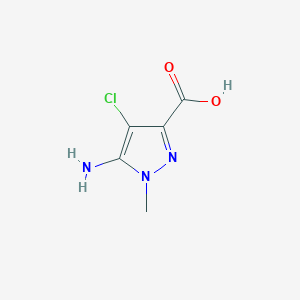

5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-amino-4-chloro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-9-4(7)2(6)3(8-9)5(10)11/h7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRUQCZDUCDDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ring Construction via Cyclocondensation

The pyrazole backbone is typically synthesized through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a modified approach employs methylhydrazine and 3-chloro-2-formylacrylic acid as precursors. The reaction proceeds under acidic conditions (e.g., acetic acid, 80°C), yielding a chlorinated pyrazole intermediate. Subsequent oxidation of the formyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in alkaline media, followed by acidification.

Key reaction steps :

-

Cyclocondensation:

-

Oxidation:

This method achieves ~65% overall yield but requires precise temperature control to avoid decarboxylation.

Functional Group Interconversion

An alternative route involves nitro-to-amine reduction on a pre-formed chlorinated pyrazole. Starting with 5-nitro-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid , catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the chloro substituent.

Optimization challenges :

-

Regioselectivity : Competing reduction of the chloro group is mitigated by using low-pressure H₂ (1–2 atm) and ethanol as a solvent.

-

Yield : Reported yields range from 70–85%, with purity >95% after recrystallization.

Carboxylation Strategies

Direct Carboxylation of Pyrazole Intermediates

The carboxylic acid group is introduced via Kolbe–Schmitt carboxylation , where a chlorinated pyrazole reacts with CO₂ under high pressure (50–100 bar) in the presence of potassium hydroxide. For example:

Limitations :

Oxidation of Hydroxymethyl Derivatives

A safer, low-pressure alternative involves oxidizing a hydroxymethyl intermediate. 5-Amino-4-chloro-1-methyl-1H-pyrazole-3-methanol is treated with Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid. This method avoids CO₂ handling but generates chromium waste, requiring stringent disposal protocols.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Methylhydrazine, 3-Chloro-2-formylacrylic acid | KMnO₄, AcOH | 65 | 90 |

| Nitro Reduction | 5-Nitro-4-chloro-1-methyl-pyrazole-3-carboxylic acid | H₂/Pd-C, EtOH | 85 | 95 |

| Kolbe–Schmitt | 5-Amino-4-chloro-1-methyl-pyrazole | CO₂, KOH | 55 | 88 |

| Jones Oxidation | 5-Amino-4-chloro-1-methyl-pyrazole-3-methanol | CrO₃, H₂SO₄ | 70 | 92 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors to enhance yield and safety. By maintaining precise residence times (5–10 min) and temperatures (100–120°C), the cyclocondensation and oxidation steps are integrated into a single system, reducing intermediate isolation.

Solvent Recycling

Ethanol and water are recovered via distillation, lowering production costs by 20–30%.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to form the corresponding hydroxy compound.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxy compounds, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles:

ACMP serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications, making it useful in the development of new materials and pharmaceuticals.

Biological Applications

Enzyme Inhibition Studies:

Research indicates that ACMP acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is crucial for maintaining cellular health by protecting cells from oxidative stress caused by D-serine. This mechanism highlights its potential therapeutic applications in neuroprotection and related disorders.

Anticancer Activity:

ACMP and its derivatives have shown significant anticancer properties across various cancer cell lines. Below is a summary of its activity:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 | 0.08 - 12.07 | Potent inhibition of breast cancer cell proliferation |

| HepG2 | 54.25% growth inhibition | Moderate activity against liver cancer |

| HeLa | 38.44% growth inhibition | Effective against cervical cancer |

In vitro studies demonstrated that ACMP induces apoptosis in cancer cells, while in vivo studies showed reduced tumor growth rates and improved survival outcomes in animal models treated with this compound.

Anti-inflammatory Properties:

ACMP has been shown to modulate key inflammatory pathways, suggesting its potential use in treating inflammatory diseases. The compound's ability to reduce cytokine production and oxidative stress supports its therapeutic application in conditions characterized by inflammation.

Industrial Applications

Agrochemicals Development:

In the agricultural sector, ACMP is being explored for its potential as an active ingredient in agrochemicals due to its effectiveness against various plant pathogens. Its derivatives have demonstrated high efficacy against rice blast disease, showcasing the compound's utility in crop protection .

Case Studies

In Vitro Studies:

A study evaluating ACMP on various cancer cell lines revealed significant inhibition of cell growth and induction of apoptosis compared to control groups, indicating its potential as a chemotherapeutic agent.

In Vivo Studies:

Animal models treated with ACMP exhibited reduced tumor growth rates and improved overall health outcomes, reinforcing the findings from in vitro studies regarding its anticancer properties.

Mecanismo De Acción

The mechanism of action of 5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine. This inhibition mechanism is crucial for its potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Chloro vs. Methyl: Chlorine at position 4 (target compound) introduces electron-withdrawing effects, altering ring electronics compared to methyl-substituted analogs (e.g., 3-methyl in ).

Spectral Data Variations: IR Spectroscopy: Carboxylic acid C=O stretches appear at ~1650–1700 cm⁻¹ across analogs (e.g., 1651 cm⁻¹ in ). Amino groups show NH stretches at 3200–3400 cm⁻¹. NMR: Methyl groups (δ ~2.25 ppm in ) and aromatic protons (δ ~7.36–7.54 ppm in ) differ based on substituent positions.

Synthetic Yields :

- Ethyl ester hydrolysis to carboxylic acid (e.g., 56% yield in ) contrasts with variable efficiencies in other routes (e.g., reports a 9.9 g yield for a dichlorophenyl analog).

Biological and Industrial Applications: Pharmaceutical Intermediates: The target compound’s amino and carboxylic acid groups make it amenable to amide bond formation, similar to carboxamide derivatives in . Kinase Inhibitors: Pyrazole-carboxylic acids are precursors in macrocyclic kinase inhibitors (e.g., ), though activity depends on substituent bulk and electronics.

Case Study: Chlorine Positioning

- 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (): Propyl and methyl groups increase hydrophobicity, contrasting with the target compound’s polar amino group.

Actividad Biológica

5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (ACMP) is a heterocyclic compound that has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClNO

Molecular Weight: 161.57 g/mol

CAS Number: 83869128

The compound features a pyrazole ring with an amino group, a chloro substituent, and a carboxylic acid functional group. These functional groups contribute to its reactivity and biological interactions.

ACMP primarily functions as an inhibitor of D-amino acid oxidase (DAO) , an enzyme involved in the metabolism of D-amino acids. By inhibiting DAO, ACMP protects cells from oxidative stress induced by D-serine, which is particularly relevant in neurodegenerative disorders. This mechanism positions ACMP as a potential therapeutic agent in conditions such as schizophrenia and Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ACMP and related pyrazole derivatives. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Prostate Cancer

For instance, ACMP derivatives have shown IC values in the low micromolar range against these cell lines, indicating significant antiproliferative effects .

| Cell Line | IC (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 | 0.08 - 12.07 | Potent inhibition of cell proliferation |

| HepG2 | 54.25% growth inhibition | Moderate activity against liver cancer |

| HeLa | 38.44% growth inhibition | Effective against cervical cancer |

Anti-inflammatory Activity

ACMP has also demonstrated anti-inflammatory properties. Studies suggest that it can inhibit key inflammatory pathways, potentially making it useful in treating inflammatory diseases. The compound's ability to modulate cytokine production and reduce oxidative stress further supports its therapeutic application in inflammatory conditions .

Case Studies

- In Vitro Studies : In one study, ACMP was tested on various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis in treated cells compared to control groups .

- In Vivo Studies : Animal models treated with ACMP exhibited reduced tumor growth rates and improved survival rates when compared to untreated groups. These findings suggest that ACMP not only inhibits cancer cell proliferation but may also enhance overall health outcomes in vivo .

Comparison with Related Compounds

ACMP shares structural similarities with other pyrazole derivatives that exhibit biological activity. Below is a comparison table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid | Amino, chloro, carboxylic acid groups | DAO inhibitor, anticancer |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Methyl group instead of chloro | Moderate anticancer activity |

| 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid | Similar structure without amino group | Less effective than ACMP |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) react with cyanoacrylate esters under controlled temperatures (70–80°C) to form pyrazole cores. Subsequent chlorination and carboxylation steps introduce the chloro and carboxylic acid groups. Optimization of stoichiometry and reaction time is critical to avoid byproducts like thiourea adducts .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of HPLC (with a C18 column and acetonitrile/water mobile phase) and melting point analysis (mp 78–79°C, as reported for analogous pyrazole derivatives) to confirm purity . FT-IR and / NMR spectroscopy are essential for verifying functional groups (e.g., NH at ~3300 cm) and regiochemistry .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHClNO, MW 174.58). NMR detects the methyl group (δ ~3.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm). NMR identifies the carboxylic acid carbon (δ ~170 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole ring in cross-coupling reactions?

- Methodological Answer : The chloro and methyl groups at positions 4 and 1 create steric hindrance, limiting Buchwald-Hartwig amination. Use Pd(OAc)/XPhos catalysts with high-temperature microwave-assisted conditions (120°C, 24 hrs) to improve yields. DFT calculations (e.g., B3LYP/6-31G*) model electron distribution to predict reactive sites .

Q. What crystallographic methods resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 90 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond angles (C–N–C ~120°) and packing interactions. For example, hydrogen bonding between NH and carboxylic acid groups stabilizes the lattice, with R-factor <0.08 ensuring accuracy .

Q. How can contradictory biological activity data in literature be reconciled?

- Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and use isogenic cell lines to minimize variability. For instance, reported NO release discrepancies in pyrazole derivatives (e.g., diazen-1-ium-1,2-diolates) may arise from differing electron-withdrawing substituents. Comparative SAR studies with Cl/F substituents can clarify trends .

Q. What computational approaches predict solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.